Me-Trp-Leu-Leu-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

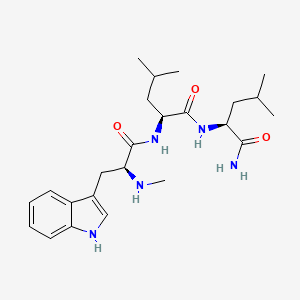

The compound Me-Trp-Leu-Leu-NH2 is a tripeptide composed of N-methyltryptophan, leucine, and leucine, with an amide group at the C-terminus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Me-Trp-Leu-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal leucine to a solid resin. The subsequent amino acids, leucine and N-methyltryptophan, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the cleavage of the peptide from the resin and the removal of protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Me-Trp-Leu-Leu-NH2 can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: Reduction reactions can target the amide bond, leading to the formation of amines.

Substitution: The indole ring of tryptophan can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as nitronium ions can be used for substitution reactions.

Major Products Formed

Oxidation: Kynurenine derivatives.

Reduction: Amines.

Substitution: Substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Me-Trp-Leu-Leu-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential as a therapeutic agent in targeting specific biological pathways.

Industry: Utilized in the development of peptide-based materials and sensors

Wirkmechanismus

The mechanism of action of Me-Trp-Leu-Leu-NH2 involves its interaction with specific molecular targets. The N-methyltryptophan residue can engage in cation-π interactions with positively charged molecules, influencing the structure and function of proteins. The leucine residues contribute to hydrophobic interactions, stabilizing the peptide’s conformation. These interactions can modulate signaling pathways and enzymatic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trp-Leu-Leu-NH2: Lacks the N-methyl group on tryptophan, resulting in different interaction properties.

Me-Trp-Leu-Leu-OH: Has a free carboxyl group instead of an amide, affecting its stability and reactivity.

Me-Trp-Leu-Leu-OMe: Contains a methyl ester group, altering its solubility and biological activity.

Uniqueness

Me-Trp-Leu-Leu-NH2 is unique due to the presence of the N-methyl group on tryptophan, which enhances its interaction capabilities and stability. This modification can lead to improved binding affinity and specificity in biological systems .

Biologische Aktivität

Me-Trp-Leu-Leu-NH2, a peptide composed of N-methyltryptophan and two leucine residues, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis Methodology:

this compound is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves:

- Attachment of C-terminal Leucine to a solid resin.

- Sequential Addition of amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Cleavage from the resin and removal of protecting groups using trifluoroacetic acid (TFA) .

Chemical Reactions:

The peptide can undergo various reactions:

- Oxidation: Tryptophan can be oxidized to kynurenine derivatives.

- Reduction: Amide bonds can be reduced to form amines.

- Substitution: The indole ring of tryptophan can participate in electrophilic substitution reactions .

This compound interacts with specific molecular targets through:

- Cation-π Interactions: The N-methyltryptophan residue engages with positively charged molecules, influencing protein structure and function.

- Hydrophobic Interactions: The leucine residues stabilize the peptide’s conformation, modulating signaling pathways and enzymatic activities .

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

- Protein-Protein Interactions: It has been investigated for its role in enhancing or inhibiting protein-protein interactions, which are crucial in various biological processes .

- Enzyme-Substrate Specificity: The compound has shown potential in modulating enzyme activity, making it a candidate for drug development targeting specific pathways .

Case Studies and Research Findings

-

Melanin Synthesis Modulation:

A study explored the impact of peptides on melanin synthesis. While not directly tested with this compound, related compounds demonstrated significant effects on tyrosinase activity, suggesting that similar peptides could influence melanogenesis . -

Antiproliferative Activity:

Research on peptides similar to this compound showed promising antiproliferative effects against various cancer cell lines. This indicates potential applications in cancer therapy . -

Pharmacological Modeling:

Pharmacophore modeling studies suggest that structural features of peptides like this compound are critical for their biological activity. These models help predict interactions with biological targets, aiding in drug design .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Trp-Leu-Leu-NH2 | Lacks N-methyl group | Different interaction properties |

| Me-Trp-Leu-Leu-OH | Free carboxyl group | Affects stability and reactivity |

| Me-Trp-Leu-Leu-OMe | Methyl ester group | Alters solubility and biological activity |

This compound is unique due to its N-methyl group on tryptophan, enhancing binding affinity and specificity in biological systems compared to its analogs .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O3/c1-14(2)10-19(22(25)30)28-24(32)21(11-15(3)4)29-23(31)20(26-5)12-16-13-27-18-9-7-6-8-17(16)18/h6-9,13-15,19-21,26-27H,10-12H2,1-5H3,(H2,25,30)(H,28,32)(H,29,31)/t19-,20-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCWVMZMLHWANQ-ACRUOGEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.